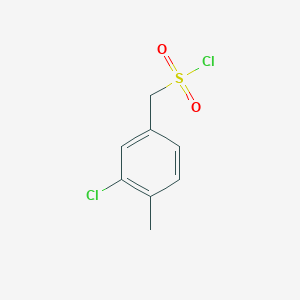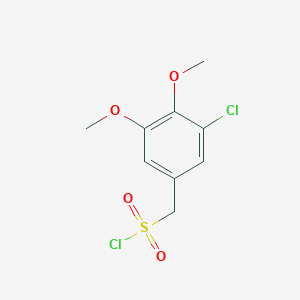
(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H10Cl2O4S It is a derivative of methanesulfonyl chloride, featuring a phenyl ring substituted with chlorine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-4,5-dimethoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling reactions: Products are often biaryl compounds or other complex organic molecules.
科学的研究の応用
(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Methanesulfonyl chloride: The parent compound, which lacks the phenyl ring and substituents.
(3,5-Dimethoxyphenyl)methanesulfonyl chloride: A similar compound with methoxy groups at different positions on the phenyl ring.
(3,5-Dichlorophenyl)methanesulfonyl chloride: A related compound with chlorine substituents at different positions.
Uniqueness: (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for the preparation of specific sulfonyl derivatives.
特性
分子式 |
C9H10Cl2O4S |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O4S/c1-14-8-4-6(5-16(11,12)13)3-7(10)9(8)15-2/h3-4H,5H2,1-2H3 |
InChIキー |
SEXOACZARSGELZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CS(=O)(=O)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


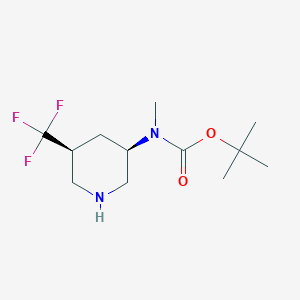
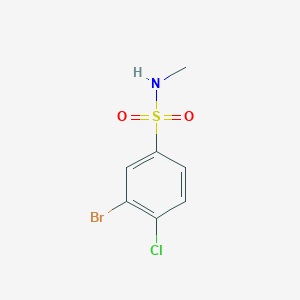
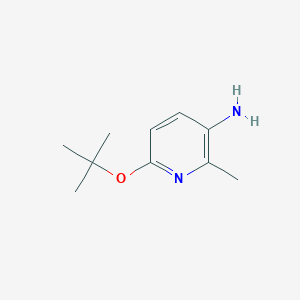


![7-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B13322663.png)
![N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13322664.png)
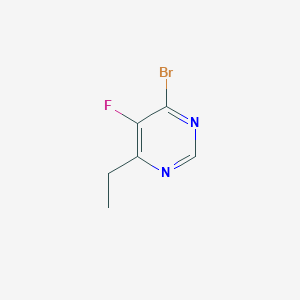
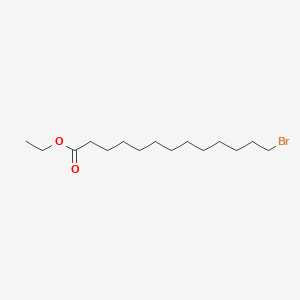
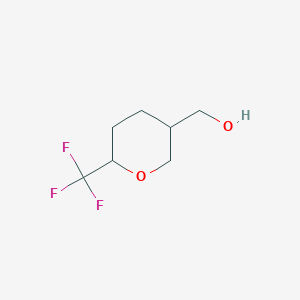
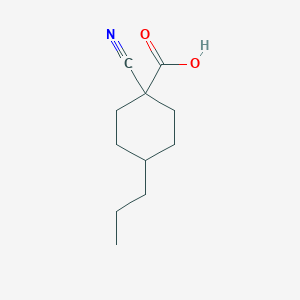
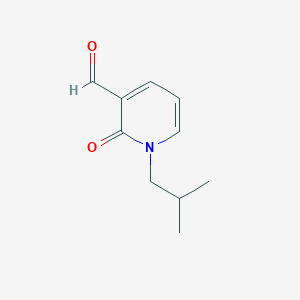
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13322706.png)
